molecular formula C24H28N2O3S B6478224 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 899760-17-9

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B6478224
CAS No.: 899760-17-9
M. Wt: 424.6 g/mol
InChI Key: KDAITILUCFXJPP-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by a sulfonyl group at the 3-position, a methoxy group at the 6-position, and a 3-methylpiperidine substituent at the 4-position. The sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the methoxy group improves solubility and membrane permeability. The 3-methylpiperidine moiety may contribute to receptor selectivity, particularly in CNS targets like dopamine receptors .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-18-7-10-20(11-8-18)30(27,28)23-15-25-22-12-9-19(29-3)14-21(22)24(23)26-13-5-6-17(2)16-26/h7-12,14-15,17H,4-6,13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAITILUCFXJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 4-ethylbenzenesulfonyl group through sulfonylation reactions. The methoxy group can be introduced via methylation reactions, and the 3-methylpiperidin-1-yl group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.

Scientific Research Applications

Pharmaceutical Applications

The primary application of this compound is in the development of pharmacological agents. Its structural components suggest several potential therapeutic uses:

  • Anticancer Activity : Compounds with quinoline structures have been extensively studied for their anticancer properties. Research indicates that modifications to the quinoline core can enhance its efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
  • CNS Activity : The presence of the piperidine moiety suggests potential neuroactive properties. Compounds with similar structures have shown promise as anxiolytics or antidepressants.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline:

  • Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry explored various quinoline derivatives and their anticancer activity, highlighting that modifications to the sulfonyl group can significantly enhance activity against specific cancer types .
  • Anti-inflammatory Research : Research published in Pharmacology Reports demonstrated that sulfonamide-containing compounds exhibit significant anti-inflammatory effects in animal models, suggesting that this compound could be effective in treating conditions like arthritis .

Potential Mechanisms of Action

The mechanisms by which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2.
  • Modulation of Neurotransmitter Systems : The piperidine component may interact with neurotransmitter receptors, influencing mood and anxiety levels.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The sulfonyl and methoxy groups can enhance its binding affinity and specificity, while the piperidinyl group may influence its pharmacokinetic properties. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of sulfonyl, methoxy, and piperidine groups. Below is a comparison with structurally related quinoline derivatives:

Compound Substituents Key Properties Reference
3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline 3: Sulfonyl; 6: Methoxy; 4: 3-Methylpiperidine Enhanced metabolic stability, potential CNS activity N/A
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2: Chlorophenyl; 4: Dimethoxyphenyl; 6: Methoxy; 3: Methyl Anticandidal activity (MIC: 16 µg/mL), synthesized via Povarov reaction
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4: Amino; 2: Chlorophenyl; 3: Methoxyphenyl Lower yield (72%), higher melting point (223–225°C), Pd-catalyzed synthesis
Dopamine D3 antagonists with quinoline-piperazine hybrids Quinoline + 2-methoxyphenylpiperazine High D3 receptor affinity (Ki < 10 nM), selectivity over D2 receptors

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The sulfonyl group in the target compound likely improves metabolic stability compared to amino- or methoxy-substituted quinolines (e.g., Compound 4k) .
  • Receptor Selectivity : The 3-methylpiperidine group may confer selectivity for dopamine or serotonin receptors, similar to piperazine-containing CNS agents . However, chlorophenyl or dimethoxyphenyl substituents (as in Compound 3l) enhance antifungal activity .
  • Solubility : Methoxy groups at the 6-position (common in all compared compounds) enhance aqueous solubility, critical for oral bioavailability.

Computational Predictions

  • Lipinski’s Rule of Five: Compliance confirmed for most quinoline derivatives, including 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline .
  • ADME Profiles: Predicted CNS permeability for piperidine/piperazine-containing quinolines due to moderate logP values (2.5–3.5) .

Critical Analysis of Evidence Limitations

  • Gaps in Data : Direct pharmacological or crystallographic data (e.g., SHELX-refined structures) for the target compound are absent in the provided evidence .
  • Synthesis Challenges : Sulfonyl group introduction may require hazardous reagents (e.g., chlorosulfonic acid), unlike safer Pd- or BF3-mediated routes .

Biological Activity

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the available literature on its biological activity, including mechanism of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C24H28N2O3S
  • Molecular Weight : 424.6 g/mol
  • CAS Number : 899760-17-9

The compound is believed to exert its biological effects primarily through inhibition of specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for regulating cellular functions such as growth and metabolism. In particular, this compound has been studied for its role as a potential inhibitor of Itk (Interleukin-2-inducible T-cell kinase), which is involved in T-cell signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

  • Inhibition of Tumor Growth :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The compound induced apoptosis in these cells, as evidenced by increased cleaved PARP levels and decreased survivin expression .
  • Cell Viability Assays :
    • Cell viability assays showed that treatment with this quinoline derivative resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. For instance, MDA-MB231 cells exhibited heightened sensitivity to treatment compared to normal cell lines, indicating a selective targeting mechanism .

Kinase Inhibition

The compound has been shown to inhibit Itk activity effectively:

  • Biochemical Assays : In assays measuring kinase activity, this compound displayed significant inhibitory effects at nanomolar concentrations. This suggests a strong affinity for the target kinase, which may translate into therapeutic efficacy in conditions where Itk is implicated .

Case Studies

Several case studies have been documented:

  • Study on Breast Cancer :
    • A study involving MDA-MB231 breast cancer cells treated with varying concentrations of the compound revealed a marked reduction in cell viability and induction of apoptosis markers after 48 hours of exposure. The results were quantified using live-cell imaging techniques, confirming the compound's potential as a therapeutic agent .
  • Lung Cancer Models :
    • Similar experiments conducted on A549 lung cancer cells indicated that the compound could inhibit cell proliferation and induce apoptosis through mechanisms involving the downregulation of pro-survival proteins like survivin and upregulation of apoptotic markers .

Summary of Findings

Biological ActivityObservations
Anticancer EfficacySignificant reduction in viability in breast and lung cancer cell lines
Apoptosis InductionIncreased levels of cleaved PARP; decreased survivin expression
Kinase InhibitionEffective inhibitor of Itk at nanomolar concentrations

Q & A

Q. Basic Research Focus

  • NMR Analysis : Compare experimental 1^1H and 13^13C NMR shifts with predicted values from software (e.g., ACD/Labs) to identify positional isomerism or unexpected byproducts .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between molecular ions and adducts, particularly for sulfonamide derivatives prone to sodium/potassium adduct formation .
    Advanced Method : Apply 2D NMR techniques (e.g., NOESY or HSQC) to resolve ambiguities in spatial arrangement, such as distinguishing between para- and meta-substituted sulfonyl groups .

What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s substituents in biological assays?

Q. Basic Research Focus

  • Analog Synthesis : Systematically modify substituents (e.g., replace 4-ethylbenzenesulfonyl with 4-chlorobenzenesulfonyl) and compare bioactivity profiles .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases or DNA topoisomerases) .
    Advanced Strategy : Conduct fragment-based drug design (FBDD) to isolate contributions of individual substituents (e.g., methoxy vs. piperidinyl groups) to potency .

How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability across studies)?

Q. Basic Research Focus

  • Assay Standardization : Use reference compounds (e.g., camptothecin for topoisomerase inhibition) to calibrate activity measurements and validate protocols .
  • Solubility Optimization : Pre-treat compounds with DMSO/cosolvents to ensure consistent dissolution across studies, reducing variability in cell-based assays .
    Advanced Approach : Apply machine learning models to analyze datasets from multiple studies, identifying confounding variables (e.g., cell line heterogeneity or incubation time) .

What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Q. Basic Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .
  • Fluorescence Quenching : Monitor intercalation with DNA using ethidium bromide displacement assays .
    Advanced Technique : Employ cryo-EM or X-ray crystallography to resolve 3D structures of the compound bound to its target, revealing critical binding motifs .

How can the metabolic stability and toxicity profile of this compound be evaluated preclinically?

Q. Basic Research Focus

  • Microsomal Incubation : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites via LC-MS/MS .
  • MTT Assays : Screen for cytotoxicity in primary hepatocytes to flag acute toxicity risks .
    Advanced Strategy : Apply organ-on-a-chip models to simulate systemic metabolism and tissue-specific toxicity in a physiologically relevant context .

What are the key challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Q. Advanced Research Focus

  • Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) to isolate enantiomers, critical if the piperidinyl group introduces stereocenters .
  • Catalytic Asymmetric Synthesis : Develop transition-metal catalysts (e.g., Ru or Pd) for enantioselective piperidinylation, avoiding racemization during scale-up .

How can computational tools aid in predicting off-target effects or polypharmacology?

Q. Advanced Research Focus

  • Phylogenetic Analysis : Map conserved binding pockets across protein families (e.g., kinase ATP-binding sites) to predict unintended interactions .
  • Deep Learning Models : Train neural networks on PubChem BioAssay data to forecast activity against secondary targets (e.g., GPCRs or ion channels) .

What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?

Q. Basic Research Focus

  • Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify stable solid forms .
  • Quality Control (QC) Protocols : Implement strict in-process controls (e.g., in-line FTIR) during sulfonation and piperidinylation steps .

How does the 3-methylpiperidin-1-yl group influence pharmacokinetic properties compared to other amine substituents?

Q. Advanced Research Focus

  • LogP Analysis : Compare partition coefficients with analogs (e.g., pyrrolidinyl vs. piperidinyl) to correlate lipophilicity with membrane permeability .
  • Plasma Protein Binding : Use equilibrium dialysis to assess binding to albumin/globulins, which impacts free drug concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.